Dibenz(a,h)anthracene, 7-fluoro-
Description
BenchChem offers high-quality Dibenz(a,h)anthracene, 7-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenz(a,h)anthracene, 7-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63348-49-2 |
|---|---|
Molecular Formula |
C22H13F |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
14-fluoronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H13F/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H |
InChI Key |
OMXXKQQAUPRJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3F |
Origin of Product |
United States |
Contextualizing Fluorinated Polycyclic Aromatic Hydrocarbons and Dibenz A,h Anthracene, 7 Fluoro in Chemical Biology Research
Significance of Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Biology Research
Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) have emerged as crucial tools in contemporary chemical biology research, offering unique advantages for investigating the mechanisms of carcinogenesis and the metabolic pathways of their non-fluorinated counterparts. nih.govca.gov The introduction of a fluorine atom, the most electronegative element, into a PAH scaffold can significantly alter the molecule's electronic properties, metabolic fate, and biological activity. nih.govca.gov This strategic substitution allows researchers to probe the intricate processes of metabolic activation, where PAHs are converted by enzymes into reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer. nih.gov
The fluorine atom can act as a powerful modulator of biological activity. nih.gov Depending on its position, it can either block or enhance metabolic activation at specific sites on the PAH molecule. For instance, fluorination at a site that is critical for enzymatic oxidation can prevent the formation of carcinogenic metabolites, thereby reducing or abolishing the compound's carcinogenicity. Conversely, if fluorine substitution directs metabolism towards the formation of more potent carcinogenic intermediates, it can enhance the compound's tumorigenicity. This "blocking" effect is a key strategy used to identify the specific metabolic pathways responsible for the carcinogenic properties of a given PAH.
Furthermore, the fluorine atom serves as a sensitive probe for biophysical studies. Its unique NMR spectroscopic signature (¹⁹F NMR) allows for the tracking of these molecules within biological systems and for studying their interactions with enzymes and cellular macromolecules like DNA. ca.gov The introduction of fluorine can also increase the solubility of these often-hydrophobic compounds in organic solvents, which is advantageous for experimental handling and for studies in material sciences, where F-PAHs are explored for applications in organic electronics. ca.gov
Historical Foundations and Evolution of Dibenz(a,h)anthracene Research
Dibenz(a,h)anthracene holds a significant place in the history of cancer research as one of the first polycyclic aromatic hydrocarbons to be identified as a potent carcinogen. inchem.org First synthesized in 1918, this five-ringed aromatic hydrocarbon became a benchmark compound for studying chemical carcinogenesis. nih.gov Early studies in the 1930s demonstrated its ability to induce tumors in laboratory animals, establishing a clear link between a specific chemical compound and the onset of cancer. inchem.orgepa.gov
This pioneering research laid the groundwork for the "bay region" theory of PAH carcinogenesis. This theory posits that the carcinogenicity of many PAHs is due to their metabolic conversion to highly reactive "diol epoxide" metabolites in the bay region of the molecule. nih.gov Dibenz(a,h)anthracene, with its distinct bay region, served as a key model compound for developing and testing this hypothesis. nih.gov Subsequent research has shown that Dibenz(a,h)anthracene is a widespread environmental pollutant, found in coal tar, soot, and the emissions from incomplete combustion of organic materials, including cigarette smoke and engine exhaust. nih.gov
Due to its confirmed carcinogenicity in animals, the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified Dibenz(a,h)anthracene as a probable human carcinogen (Group 2A). inchem.orgnih.gov Its genotoxicity is attributed to the ability of its metabolites to intercalate into DNA, forming covalent adducts that can lead to mutations. nih.govontosight.ai The extensive body of research on Dibenz(a,h)anthracene has not only been fundamental to understanding the mechanisms of chemical carcinogenesis but has also driven the development of methods for its detection and remediation in the environment. inchem.org
Rationale for Dedicated Academic Investigation of Dibenz(a,h)anthracene, 7-fluoro-
The primary rationale for studying this specific fluorinated derivative is to test the hypotheses of PAH carcinogenesis. By comparing the biological activity of Dibenz(a,h)anthracene, 7-fluoro- with that of the parent compound and other fluorinated isomers, scientists can gain insights into which metabolic routes are most critical for its cancer-causing effects. For example, if the 7-fluoro derivative shows significantly reduced carcinogenicity, it would suggest that the 7-position or its immediate vicinity is crucial for the formation of ultimate carcinogenic metabolites.
Furthermore, Dibenz(a,h)anthracene, 7-fluoro- serves as a valuable tool for understanding the structure-activity relationships that govern the carcinogenicity of PAHs. The fluorine atom alters the electronic distribution and conformation of the molecule, which in turn can affect its interaction with the enzymes responsible for its metabolism, such as cytochrome P450s. ontosight.ai Studies on this compound contribute to a more refined understanding of how subtle changes in chemical structure can lead to dramatic differences in biological outcomes. This knowledge is essential for predicting the carcinogenic potential of other PAHs and for designing safer industrial chemicals. The compound's genotoxicity and its ability to intercalate into DNA and cause mutations are key aspects of its investigation. ontosight.ai
Data Tables
Table 1: Physicochemical Properties of Dibenz(a,h)anthracene and its 7-fluoro- derivative
| Property | Dibenz(a,h)anthracene | Dibenz(a,h)anthracene, 7-fluoro- |
| Molecular Formula | C₂₂H₁₄ | C₂₂H₁₃F |
| Molar Mass ( g/mol ) | 278.35 | ~296.34 |
| Appearance | Colorless to pale yellow crystals | Synthetic solid |
| Melting Point (°C) | 266-270 | Not available |
| Water Solubility | Very low | Expected to be very low |
| Carcinogenicity Classification | Probable human carcinogen (IARC Group 2A) | Potential human carcinogen |
Data for Dibenz(a,h)anthracene from various sources. nih.gov Data for the 7-fluoro- derivative is based on available information and theoretical understanding. ontosight.ai
Table 2: Comparative Biological Activity
| Compound | Carcinogenic Potency | Mutagenicity | DNA Adduct Formation |
| Dibenz(a,h)anthracene | High | High | Forms multiple adducts, primarily via the 3,4-diol-1,2-epoxide. |
| Dibenz(a,h)anthracene, 7-fluoro- | Potentially altered (enhancement or reduction depending on metabolic influence) | Genotoxic | Intercalates into DNA, causing mutations. Specific adducts not detailed in provided results. |
This table provides a comparative overview based on the established properties of the parent compound and the reported characteristics of its 7-fluoro- derivative. nih.govinchem.orgepa.govontosight.ai
Metabolic Activation and Biotransformation Dynamics of Dibenz A,h Anthracene, 7 Fluoro in Experimental Systems
Enzymatic Pathways Governing the Biotransformation of Dibenz(a,h)anthracene, 7-fluoro- (e.g., Cytochrome P450 Monooxygenases, Epoxide Hydrolases)
The initial step in the metabolic activation of PAHs like dibenz(a,h)anthracene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms such as CYP1A1 and CYP1B1. medchemexpress.com These monooxygenases introduce an epoxide group across a double bond in the aromatic system. This is followed by the action of microsomal epoxide hydrolase (mEH), which stereoselectively hydrolyzes the epoxide to form a trans-dihydrodiol. For the parent dibenz(a,h)anthracene, metabolism by rat liver microsomes results in the formation of the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov
For 7-fluoro-dibenz(a,h)anthracene, it is anticipated that these same enzymatic pathways would be operative. The introduction of a fluorine atom, a strong electron-withdrawing group, can influence the metabolic process. In medicinal chemistry, fluorine is often introduced to block metabolically labile sites, thereby improving metabolic stability. nih.gov The fluorine at the 7-position of the dibenz(a,h)anthracene skeleton could potentially alter the regioselectivity of CYP-mediated oxidation, although specific experimental data to confirm this for the target molecule is lacking.
Formation and Characterization of Electrophilic Reactive Metabolites, Including Diol Epoxides and Radical Cations
Following the formation of dihydrodiols, a second epoxidation by CYP enzymes can occur, leading to the generation of highly reactive diol epoxides. These electrophilic metabolites are widely considered to be the ultimate carcinogenic forms of many PAHs because they can readily form covalent adducts with cellular macromolecules like DNA. For dibenz(a,h)anthracene, the formation of a diol epoxide is a key activation step.
It is hypothesized that 7-fluoro-dibenz(a,h)anthracene would also be activated to diol epoxides. The position of the fluorine atom could influence which dihydrodiol isomer is preferentially formed and subsequently converted to a diol epoxide. For instance, studies on other fluorinated PAHs have shown that a fluorine substituent can either block or shift the site of metabolic activation. Without direct experimental evidence, the precise structure of the diol epoxide(s) formed from 7-fluoro-dibenz(a,h)anthracene remains speculative.
Impact of Fluorine Substitution at the 7-Position on Metabolic Regioselectivity, Stereoselectivity, and Reaction Kinetics
The substitution of a hydrogen atom with fluorine can have profound effects on the metabolism of a molecule. Fluorine's high electronegativity can alter the electron density of the aromatic rings, influencing where CYP enzymes will attack. This can change the regioselectivity of epoxidation. Furthermore, the steric bulk of the fluorine atom, although relatively small, might affect the orientation of the substrate within the enzyme's active site, thereby altering the stereoselectivity of the metabolic reactions.
This could lead to a different profile of dihydrodiol and diol epoxide isomers compared to the parent compound. For example, a fluorine atom could direct metabolism away from the ring on which it is located or, conversely, make other positions more susceptible to oxidation. The kinetics of the enzymatic reactions could also be affected, potentially leading to either faster or slower rates of metabolism. However, without specific studies on 7-fluoro-dibenz(a,h)anthracene, these remain theoretical considerations based on principles of medicinal chemistry and toxicology. nih.gov
Detoxification Pathways and Conjugate Formation in Vitro and in Model Organisms (e.g., Glucuronidation, Glutathione (B108866) Conjugation)
In addition to metabolic activation, organisms possess detoxification pathways to eliminate harmful substances. For PAHs, major detoxification routes include conjugation reactions. Phenolic metabolites and dihydrodiols can be conjugated with glucuronic acid through the action of UDP-glucuronosyltransferases (UGTs), or with glutathione (GSH) by glutathione S-transferases (GSTs). These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
Molecular Mechanisms of Dna Adduct Formation and Genotoxicity Induced by Dibenz A,h Anthracene, 7 Fluoro
Covalent Binding to Deoxyribonucleic Acid (DNA) and Formation of Adducts
The carcinogenic activity of many PAHs is initiated by their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is central to the genotoxicity of dibenz(a,h)anthracene and its derivatives.
The metabolic activation of the parent compound, dibenz(a,h)anthracene (DBA), is a multi-step process primarily catalyzed by cytochrome P450 enzymes and epoxide hydrolase. This pathway leads to the formation of highly reactive diol-epoxides. For DBA, metabolism of the trans-3,4-dihydrodiol (DBA-3,4-diol) to its corresponding diol-epoxides in the "bay region" is considered the principal pathway for activation. nih.govnih.gov These reactive epoxides can then attack nucleophilic sites on DNA bases.
In vitro studies with DBA have identified multiple DNA adducts. nih.gov The primary adducts result from the reaction of the bay-region diol-epoxides with deoxyguanosine and deoxyadenosine (B7792050). Specifically, the main adduct has been identified as arising from the reaction of (+)-anti-DBA-3,4-diol-1,2-epoxide with the exocyclic amino group (N²) of deoxyguanosine. nih.govnih.gov Adducts formed from the syn-diol-epoxide and with deoxyadenosine are also detected, but generally at lower levels. nih.gov
For 7-F-DBA, while specific structural data is not available, it is anticipated to follow a similar activation pathway. The fluorine atom at the 7-position is not in the bay region and is therefore unlikely to sterically hinder the formation of the critical 3,4-diol-1,2-epoxide. However, fluorine substitution can influence the electronic properties of the aromatic system, which may affect the rate and stereoselectivity of the enzymatic reactions involved in forming the ultimate carcinogenic metabolite. Studies on other fluorinated PAHs have shown that a fluorine substituent can impact the initial formation of the diol metabolite more than the reactivity of the subsequent diol epoxide. nih.gov Therefore, the adducts of 7-F-DBA are predicted to be structurally analogous to those of DBA, primarily involving covalent linkage through the C-1 position of the diol epoxide to the exocyclic amino groups of purine (B94841) bases.
Research on DBA and related PAHs demonstrates a clear preference for adduction at specific nucleotide sites. The bay-region diol-epoxides of DBA react predominantly with the N² position of guanine (B1146940) and the N⁶ position of adenine. nih.gov The reaction with guanine is typically more prevalent. nih.gov For instance, in vitro activation of DBA with rat liver microsomes resulted in the formation of both deoxyguanosine and deoxyadenosine adducts, with guanine adducts being the major products. nih.gov
While direct experimental evidence for 7-F-DBA is lacking, it is reasonable to infer a similar nucleotide preference. Studies with the diol epoxides of 7-methylbenz[a]anthracene (B135024) and its fluoro-derivatives showed the formation of both deoxyguanosine and deoxyadenosine adducts. nih.gov The electronic effects of the fluorine atom in 7-F-DBA could subtly alter the reactivity of the diol-epoxide, but the fundamental preference for the electron-rich exocyclic amino groups of purines is expected to be maintained. Therefore, 7-F-DBA is predicted to form adducts primarily at the N²-guanine and N⁶-adenine positions within the DNA helix.
The level of DNA adduct formation is a critical factor in the genotoxic potential of a chemical. Quantitative analysis of DBA adducts has been performed in various systems. In vitro incubation of DBA with calf thymus DNA in the presence of an activating system resulted in a binding level of 9.9 ± 2.4 pmol per mg of DNA. nih.gov Further studies using ³²P-postlabeling have quantified the binding of DBA metabolites, showing that the (-)-DBA-3,4-dihydrodiol, a key precursor to the most reactive diol epoxide, binds at a level of 23 ± 6 pmol/mg DNA. nih.gov
| Compound/Metabolite | System | Adduct Level (pmol/mg DNA) |
| Dibenz[a,h]anthracene (B1670416) (DBA) | In vitro (Calf Thymus DNA, Rat Liver Microsomes) | 9.9 ± 2.4 |
| (-)-DBA-3,4-dihydrodiol | In vitro (Calf Thymus DNA, Rat Liver Microsomes) | 23 ± 6 |
| (+)-DBA-3,4-dihydrodiol | In vitro (Calf Thymus DNA, Rat Liver Microsomes) | 1.5 ± 0.4 |
Table 1: Quantitative DNA Adduct Levels for Dibenz[a,h]anthracene (DBA) and its Key Metabolites in an In Vitro System. Data is derived from studies on the parent compound as a reference for potential 7-F-DBA activity. nih.gov
Mechanistic Pathways Leading to Genomic Instability
The formation of DNA adducts is the initiating event that can trigger a cascade of cellular responses, ultimately leading to genomic instability. This instability is characterized by an increased rate of mutations and chromosomal alterations. nih.gov
Bulky covalent DNA adducts, such as those formed by 7-F-DBA, represent significant obstacles to the DNA replication machinery. When a DNA polymerase encounters such a lesion, replication can stall. This stalling can be overcome by specialized translesion synthesis (TLS) polymerases, which are capable of replicating past damaged templates. However, TLS polymerases are often error-prone and may insert an incorrect nucleotide opposite the adduct. researchgate.net This process of error-prone bypass is a major source of point mutations, particularly transversions (e.g., G→T), which are a characteristic mutational signature of many PAHs.
The mutagenic potential of DBA is well-established, with its metabolites inducing mutations in bacterial and mammalian cell systems. nih.govepa.gov The trans-3,4-dihydrodiol of DBA, particularly the R,R enantiomer, is a potent mutagen upon metabolic activation. nih.gov It is highly probable that the DNA adducts of 7-F-DBA would also be mutagenic. The specific type and frequency of mutations would depend on the exact structure of the adducts formed and how they are recognized and processed by the TLS polymerases of the cell. The ultimate result is a loss of replication fidelity, leading to permanent changes in the DNA sequence.
The presence of bulky DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). medchemexpress.com The DDR serves to detect the DNA lesion, halt cell cycle progression to allow time for repair, and, if the damage is too extensive, initiate programmed cell death (apoptosis).
Key proteins in the DDR, such as ATM and ATR kinases, are activated by the stalled replication forks and the structural distortion of the DNA helix caused by the adduct. These kinases phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn leads to the activation of the tumor suppressor protein p53. nih.gov Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that enforces cell cycle arrest, typically at the G1/S or G2/M transitions. researchgate.net This arrest prevents the cell from replicating its damaged DNA. Studies with DBA and other PAHs have shown they can induce p53 phosphorylation, apoptosis, and cell cycle arrest. medchemexpress.comnih.gov For example, exposure of rat liver cells to certain PAHs resulted in an accumulation of cells in the S-phase and induction of apoptosis. nih.gov It is therefore expected that 7-F-DBA would activate similar DDR pathways, leading to perturbations in cell cycle progression as the cell attempts to cope with the induced DNA damage.
Research on DNA Repair of 7-fluoro-dibenz(a,h)anthracene Adducts Remains Undisclosed
Detailed scientific information regarding the influence of the specific chemical structure of DNA adducts formed by 7-fluoro-dibenz(a,h)anthracene on the mechanisms and efficiency of DNA repair is not currently available in the public scientific literature.
While the genotoxicity of polycyclic aromatic hydrocarbons (PAHs) and their DNA adducts is a broad area of research, specific studies focusing on the 7-fluoro derivative of dibenz(a,h)anthracene are conspicuously absent from accessible research databases.
The primary mechanism for the repair of bulky DNA adducts formed by PAHs is the nucleotide excision repair (NER) pathway. This intricate cellular process recognizes and removes a wide array of DNA lesions that distort the DNA helix. The efficiency of NER is known to be highly dependent on the precise chemical structure and conformation of the DNA adduct. Factors such as the size and shape of the adducted molecule, its position within the DNA grooves (major or minor), and the extent to which it perturbs the local DNA structure all play critical roles in how efficiently the NER machinery recognizes and excises the damaged segment.
For many PAHs, the ultimate carcinogenic metabolites are diol epoxides, which react with DNA to form covalent adducts. The stereochemistry of these diol epoxides and the specific DNA base to which they bind (often guanine or adenine) result in adducts with distinct three-dimensional structures. These structural variations can lead to significant differences in how well they are tolerated or repaired by the cell. For instance, some adducts may cause significant bending or unwinding of the DNA, making them readily detectable by the NER proteins. In contrast, other adducts may intercalate into the DNA stack with minimal distortion, rendering them poor substrates for repair and more likely to persist and lead to mutations.
Research on related compounds, such as fluorinated derivatives of methylbenz[a]anthracene, has suggested that the presence of a fluorine atom can influence the metabolic activation of the parent compound, which in turn affects the types and amounts of DNA adducts formed. However, these studies have not specifically elucidated how a fluorine substituent on the dibenz(a,h)anthracene nucleus, at the 7-position, would alter the structure of the resulting DNA adduct and its subsequent interaction with the DNA repair apparatus.
Without experimental data from studies such as NMR spectroscopy or X-ray crystallography to determine the three-dimensional structure of a 7-fluoro-dibenz(a,h)anthracene-DNA adduct, or biochemical assays to measure its repair by the NER system, any discussion on the influence of its adduct structure on DNA repair would be purely speculative. Such studies would be necessary to understand how the electronegativity and size of the fluorine atom at the 7-position might affect the conformation of the adduct in the DNA helix and its recognition by key NER proteins.
Therefore, the specific details regarding the molecular mechanisms of DNA adduct formation and the subsequent repair of lesions induced by 7-fluoro-dibenz(a,h)anthracene remain a gap in the current scientific knowledge base.
Advanced Analytical and Spectroscopic Characterization Techniques for Dibenz A,h Anthracene, 7 Fluoro in Research
Chromatographic Methodologies for Isolation and Quantification of Dibenz(a,h)anthracene, 7-fluoro- and its Metabolites
Chromatographic techniques are fundamental in separating 7-fluoro-dibenz(a,h)anthracene from complex matrices and quantifying its presence, as well as that of its metabolic byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of polycyclic aromatic hydrocarbons (PAHs), including fluorinated derivatives like 7-fluoro-dibenz(a,h)anthracene. sielc.comthermofisher.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method, often utilizing a C18 or a specialized PAH-specific column. sielc.comfda.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is a typical approach to achieve efficient separation of these compounds. thermofisher.comdiva-portal.org
The choice of detector is critical for sensitivity and selectivity.
UV-Visible Detectors: These are widely used for the detection of PAHs, which exhibit strong absorbance in the UV region. thermofisher.com
Fluorescence Detectors (FLD): For enhanced sensitivity and selectivity, fluorescence detection is often preferred. thermofisher.comfda.govmdpi.com Many PAHs, including dibenz(a,h)anthracene, are naturally fluorescent, and the detector can be programmed to use specific excitation and emission wavelengths to minimize interference from co-eluting compounds. mdpi.comhplc.eu
Diode-Array Detectors (DAD): DAD provides full UV-visible spectra of the eluting peaks, which aids in compound identification and purity assessment. nih.govresearchgate.net
A study on the analysis of PAHs in environmental water samples utilized HPLC with both DAD and FLD, demonstrating the power of combining these detectors for comprehensive analysis. nih.gov The use of fluorinated PAHs as internal standards is also a common practice to ensure accuracy in quantification. nih.gov In the context of studying DNA adducts, HPLC is instrumental in separating hydrocarbon-deoxyribonucleoside adducts, although characterization of adducts from less carcinogenic compounds like 2-fluoro-7,12-dimethylbenz[a]anthracene can be challenging due to their low abundance. nih.gov
Table 1: HPLC Methods for PAH Analysis
| Feature | Method 1 | Method 2 |
| Technique | RP-HPLC with DAD and FLD nih.gov | RP-HPLC with FLD fda.gov |
| Column | Not specified | Polymeric C18 fda.gov |
| Mobile Phase | Acetonitrile/Water Gradient nih.gov | Acetonitrile/Water Gradient fda.gov |
| Application | Analysis of PAHs in road-tunnel wash water nih.gov | Screening of PAHs in seafood fda.gov |
For the detection of trace levels of 7-fluoro-dibenz(a,h)anthracene and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its high sensitivity and specificity. labrulez.comresearchgate.netthermofisher.com This technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. labrulez.comsepscience.com
In GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. shimadzu.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification. shimadzu.com
GC-MS, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode with a triple quadrupole mass spectrometer (GC-MS/MS), offers exceptional sensitivity, enabling the detection of PAHs at very low concentrations (pg/L levels). researchgate.netthermofisher.com This is crucial for analyzing environmental samples where concentrations of these pollutants can be extremely low. researchgate.net GC-MS has been shown to have lower limits of detection (LODs) for many PAHs compared to HPLC-DAD-FLD. nih.gov
Table 2: GC-MS Parameters for PAH Analysis
| Parameter | Setting |
| Technique | GC-MS/MS thermofisher.com |
| GC Column | TG-XLBMS thermofisher.com |
| Ionization Mode | Electron Ionization (EI) nih.gov |
| MS Analyzer | Triple Quadrupole thermofisher.com |
| Application | Consolidated analysis of OCPs, PAHs, and PCBs in environmental samples thermofisher.com |
Spectroscopic Techniques for Structural Elucidation, Interaction Studies, and Mechanistic Probes
Spectroscopic methods are indispensable for determining the precise molecular structure of 7-fluoro-dibenz(a,h)anthracene, studying its interactions with other molecules, and probing the mechanisms of its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms within a molecule. rsc.orgbeilstein-journals.org
¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule and their neighboring atoms. The chemical shifts, splitting patterns, and integration of the signals are all used in the structural assignment. chemicalbook.comresearchgate.net
¹³C NMR: Reveals the number of unique carbon atoms in a molecule. careerendeavour.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com
2D NMR Techniques: For complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between different nuclei and definitively assign the structure. beilstein-journals.orgmdpi.com
UV-Visible and fluorescence spectroscopy are fundamental techniques for characterizing the electronic properties of 7-fluoro-dibenz(a,h)anthracene and studying its interactions with biological macromolecules.
UV-Visible Spectroscopy: PAHs exhibit characteristic UV-visible absorption spectra due to π-π* electronic transitions within their aromatic systems. researchgate.netnist.gov The position and intensity of the absorption bands can be influenced by the molecular structure and the solvent environment.
Fluorescence Spectroscopy: Many PAHs are highly fluorescent, emitting light at a longer wavelength after being excited by UV radiation. researchgate.netnih.gov Fluorescence spectroscopy is significantly more sensitive than UV-visible spectroscopy and can be used to detect very low concentrations of the compound. nih.gov Changes in the fluorescence spectrum, such as shifts in the emission maximum or quenching of the fluorescence intensity, can provide information about the compound's local environment and its binding to molecules like DNA or proteins. nih.gov For example, fluorescence spectroscopy has been used to detect the accumulation of porphyrin compounds in tissues treated with 7,12-dimethylbenz[a]anthracene, a structurally related PAH. nih.gov
Table 3: Spectroscopic Properties of a Related PAH, Anthracene
| Technique | Wavelength (nm) |
| UV-Vis Absorption | Multiple bands observed researchgate.net |
| Fluorescence Emission | Dependent on excitation wavelength researchgate.net |
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for identifying the metabolites of 7-fluoro-dibenz(a,h)anthracene and for characterizing its covalent adducts with DNA. rsc.org
When coupled with a separation technique like HPLC or GC (as discussed in sections 6.1.1 and 6.1.2), MS allows for the identification of individual components in a complex mixture. The molecular weight of a metabolite can be determined with high accuracy, and its structure can often be elucidated from the fragmentation pattern produced in the mass spectrometer. rsc.org
The study of DNA adducts is particularly important for understanding the carcinogenic potential of PAHs. rsc.org MS can be used to identify the specific sites on DNA where the PAH has attached and to determine the structure of the adduct. nih.gov While direct analysis of DNA adducts of 2-fluoro-7,12-dimethylbenz[a]anthracene by HPLC proved challenging due to low quantities, the use of more sensitive MS techniques could potentially overcome this limitation. nih.gov The parent compound, dibenz(a,h)anthracene, has a molecular weight of 278.3466 g/mol . nist.gov
Immunoanalytical and ³²P-Postlabeling Methods for Ultrasensitive DNA Adduct Detection
The formation of DNA adducts is a critical initiating event in the carcinogenesis of many polycyclic aromatic hydrocarbons (PAHs). For fluorinated PAHs such as Dibenz(a,h)anthracene, 7-fluoro-, the detection of these adducts at low levels is paramount for assessing genotoxicity and understanding mechanisms of action. Ultrasensitive techniques like immunoanalytical methods and ³²P-postlabeling assays are instrumental in this regard, offering high sensitivity and specificity. While specific research on Dibenz(a,h)anthracene, 7-fluoro- is limited, the principles of these methods, as applied to the parent compound and other PAHs, provide a framework for their application.
Immunoanalytical methods, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), utilize antibodies that specifically recognize and bind to DNA adducts. These assays are known for their high sensitivity, capable of detecting adducts at levels as low as one adduct in 10⁸ nucleotides. The development of these assays relies on the production of polyclonal or monoclonal antibodies that are highly specific to the chemical structure of the DNA adduct, in this case, an adduct of a metabolite of Dibenz(a,h)anthracene, 7-fluoro-. The specificity of the antibody is crucial for distinguishing between different types of adducts and avoiding cross-reactivity with normal DNA or other cellular components.
The ³²P-postlabeling assay is another powerful technique for detecting a wide range of DNA adducts without the need for pre-labeling the parent compound. This method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by polynucleotide kinase. The resulting ³²P-labeled adducts are then separated and quantified using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The ³²P-postlabeling assay is renowned for its exceptional sensitivity, with the ability to detect as little as one adduct in 10¹⁰ nucleotides. nih.gov
Studies on the parent compound, dibenz[a,h]anthracene (B1670416) (DBA), have demonstrated the utility of the ³²P-postlabeling method in identifying its DNA adducts. For instance, research on C3H10T1/2 mouse embryo fibroblasts treated with DBA revealed the formation of multiple DNA adducts. nih.gov The analysis showed that DBA is metabolically activated to form diol epoxides, which then react with DNA to form these adducts. nih.gov The major adducts were identified as being derived from the interaction of DBA-3,4-diol-1,2-oxide with deoxyguanosine. nih.gov Such studies provide a basis for investigating the DNA adduction profile of Dibenz(a,h)anthracene, 7-fluoro-. The introduction of a fluorine atom at the 7-position is expected to influence the metabolic activation pathways and, consequently, the nature and quantity of the DNA adducts formed.
While specific immunoassays for Dibenz(a,h)anthracene, 7-fluoro- DNA adducts have not been extensively reported, the general approach would involve synthesizing the target adducts and using them as haptens to generate specific antibodies. The sensitivity and specificity of such an assay would need to be rigorously validated.
The table below illustrates the typical adduct levels detected by ³²P-postlabeling for the parent compound, dibenz[a,h]anthracene, in a model system, which can serve as a benchmark for future studies on its fluorinated derivative.
| Cell Line | Treatment | Adducts Detected | Adduct Level (adducts/10^x nucleotides) |
| C3H10T1/2 | Dibenz[a,h]anthracene | Multiple adducts | Not specified |
| C3H10T1/2 | DBA-3,4-diol | 9 adducts | Not specified |
| C3H10T1/2 | DBA-3,4-diol-1,2-oxide | 7 adducts | Not specified |
Data derived from studies on the parent compound, dibenz[a,h]anthracene, in C3H10T1/2 cells. nih.gov
The following table provides a comparative overview of the key features of immunoanalytical and ³²P-postlabeling methods for DNA adduct detection.
| Feature | Immunoanalytical Methods (e.g., ELISA) | ³²P-Postlabeling Assay |
| Principle | Antibody-based detection of specific adducts | Enzymatic labeling of adducts with ³²P |
| Sensitivity | High (e.g., 1 adduct in 10⁸ nucleotides) | Very high (e.g., 1 adduct in 10¹⁰ nucleotides) |
| Specificity | High, dependent on antibody quality | Broad, can detect a wide range of adducts |
| Requirement for Adduct Standard | Yes, for antibody production and assay calibration | Not essential for detection, but useful for identification |
| Radiolabeling | Can be non-radioactive (ELISA) or radioactive (RIA) | Requires handling of ³²P |
| Throughput | Generally higher, suitable for screening many samples | More labor-intensive, lower throughput |
Emerging Research Avenues and Methodological Innovations for Dibenz A,h Anthracene, 7 Fluoro Studies
Application of High-Throughput Screening and "Omics" Technologies for Comprehensive Mechanistic Discovery
The complexity of PAH toxicity, which is often dependent on metabolic activation, necessitates advanced methods for rapid and comprehensive analysis. nih.gov High-throughput screening (HTS) and "omics" technologies are at the forefront of this evolution, offering powerful tools to investigate the biological effects of Dibenz(a,h)anthracene, 7-fluoro- on a systemic level.
HTS allows for the rapid testing of a compound across a wide range of biological assays. fda.gov For instance, the embryonic zebrafish model has been successfully used for HTS of numerous PAHs to assess developmental toxicity, evaluating a variety of morphological and neurobehavioral effects. nih.gov Such a platform could be adapted to screen Dibenz(a,h)anthracene, 7-fluoro- to quickly identify its potential biological targets and toxicological profile. HTS methods are continually being refined, with technologies like solid-phase microextraction (SPME) coupled with mass spectrometry enabling faster processing of samples for screening various environmental contaminants. nih.gov
"Omics" technologies provide a holistic view of the molecular changes within an organism, cell, or tissue in response to chemical exposure. The application of these technologies to Dibenz(a,h)anthracene, 7-fluoro- would facilitate a deeper understanding of its mechanisms of action.
Genomics: Would identify gene expression changes and genetic mutations induced by the compound, offering insights into its genotoxicity and carcinogenic potential. ontosight.ai
Proteomics: Would analyze alterations in protein expression and post-translational modifications, revealing perturbed cellular pathways.
Metabolomics: Would profile changes in small-molecule metabolites, providing a functional readout of the cellular state and identifying biomarkers of exposure and effect. Zebrafish models are particularly well-suited for these molecular studies as they support full phase I and phase II detoxification pathways, which are crucial for metabolism-dependent PAH toxicity. nih.gov
Table 1: Potential Applications of "Omics" Technologies in Dibenz(a,h)anthracene, 7-fluoro- Research
| "Omics" Technology | Research Application for Dibenz(a,h)anthracene, 7-fluoro- | Potential Insights |
| Genomics | - Whole-genome sequencing- Transcriptome analysis (RNA-Seq) | - Identification of specific gene mutations- Characterization of altered gene expression profiles- Elucidation of pathways related to DNA damage and repair |
| Proteomics | - Protein expression profiling- Analysis of post-translational modifications | - Identification of protein biomarkers of exposure- Understanding effects on cellular signaling and metabolic pathways- Revealing protein adduct formation |
| Metabolomics | - Metabolic fingerprinting and profiling- Flux analysis | - Identification of endogenous metabolites affected by exposure- Characterization of the compound's metabolic fate- Discovery of biomarkers for early effect detection |
Development of Advanced Imaging and Single-Molecule Techniques for Real-time Monitoring of Intracellular Interactions
Visualizing the journey of Dibenz(a,h)anthracene, 7-fluoro- within a living cell is now feasible with the advent of advanced imaging techniques. researchgate.net These methods offer unprecedented spatial and temporal resolution, allowing researchers to observe molecular interactions in real-time. nih.gov
Techniques such as confocal microscopy, two-photon microscopy, and super-resolution microscopy (e.g., STED, PALM, STORM) can overcome the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanometer precision. researchgate.netnih.gov Given that many PAHs are fluorescent, these methods are particularly valuable. fda.gov The intrinsic fluorescence of Dibenz(a,h)anthracene, 7-fluoro- could be exploited to track its uptake, subcellular localization, and interaction with organelles like the nucleus and mitochondria.
Furthermore, single-molecule imaging techniques can monitor individual molecules, providing detailed insights into dynamic processes. nih.gov For example, Total Internal Reflection Fluorescence Microscopy (TIRFM) can be used to image processes at the cell membrane with high contrast. nih.gov This could be applied to study the initial interaction of Dibenz(a,h)anthracene, 7-fluoro- with the cell surface and its subsequent transport into the cell. Correlative Light and Electron Microscopy (CLEM) offers a powerful approach to combine the molecular specificity of fluorescence microscopy with the high-resolution structural information of electron microscopy, allowing for the precise localization of the compound within the cellular ultrastructure. nih.gov
Table 2: Advanced Imaging Techniques for Studying Dibenz(a,h)anthracene, 7-fluoro-
| Imaging Technique | Principle | Application to Dibenz(a,h)anthracene, 7-fluoro- |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning. researchgate.net | 3D visualization of compound distribution in cells and tissues. |
| Two-Photon Microscopy (TPM) | Uses non-linear excitation to reduce phototoxicity and increase penetration depth. researchgate.net | Deep-tissue imaging in living organisms to monitor distribution and effects. |
| Super-Resolution Microscopy (e.g., STED, PALM/STORM) | Achieves resolution beyond the diffraction limit (~250 nm). researchgate.netnih.gov | Nanoscale imaging of interactions with specific proteins or DNA. |
| Single-Molecule Localization Microscopy (SMLM) | Pinpoints the location of individual fluorescent molecules with high precision. nih.gov | Tracking the movement and binding kinetics of single molecules of the compound. |
| Correlative Light and Electron Microscopy (CLEM) | Combines fluorescence imaging with high-resolution electron microscopy. nih.gov | Precisely localizing the compound within specific organelles and cellular structures. |
Synergistic Integration of Experimental Data with Advanced Computational Models for Enhanced Predictive Capabilities
Computational modeling is becoming an indispensable tool in toxicology for predicting the fate and effects of chemicals, thereby reducing reliance on extensive animal testing. The integration of experimental data from HTS and "omics" studies with advanced computational models can significantly enhance our ability to predict the toxicity of Dibenz(a,h)anthracene, 7-fluoro-.
Biologically based dosimetry models, for example, can predict the internal tissue concentrations of a compound from external exposure levels. nih.gov A model developed for PAHs in zebrafish accounts for critical parameters such as the chemical's solubility, uptake, partitioning between media and tissue, and metabolic clearance. nih.gov To apply this to Dibenz(a,h)anthracene, 7-fluoro-, specific physicochemical properties, such as its octanol-water partition coefficient (Kow) and metabolic rate, would need to be determined experimentally and used to parameterize the model. The introduction of a fluorine atom can alter these properties, affecting the compound's behavior and bioavailability. oup.com
These predictive models can help to:
Estimate internal doses in different tissues.
Extrapolate toxicity data across different species.
Simulate the effects of long-term, low-dose exposures.
Identify key metabolic pathways that lead to toxic outcomes.
By combining robust experimental data with these sophisticated models, researchers can build a more complete picture of the risks associated with Dibenz(a,h)anthracene, 7-fluoro- and prioritize further empirical testing.
Table 3: Key Parameters for Computational Modeling of Dibenz(a,h)anthracene, 7-fluoro-
| Parameter Category | Specific Parameters | Importance for Modeling |
| Physicochemical Properties | - Solubility- Octanol-Water Partition Coefficient (Kow)- Volatility | Determines bioavailability, partitioning, and environmental fate. nih.gov |
| Toxicokinetic Parameters | - Permeability- Tissue-media partitioning coefficients- Metabolic clearance rate | Governs absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov |
| Toxicodynamic Parameters | - Receptor binding affinities- DNA adduct formation rates- Enzyme inhibition constants | Links tissue concentration to the molecular initiating events of toxicity. |
Design and Development of New Reference Materials and Standards for Fluorinated PAHs in Analytical and Mechanistic Research
The accuracy and comparability of analytical data are fundamental to all scientific research. This is heavily reliant on the availability of high-quality, certified reference materials (CRMs). nist.govbam.de While CRMs are available for many parent PAHs, including Dibenz(a,h)anthracene, there is a notable gap for their fluorinated analogs. sigmaaldrich.comsigmaaldrich.comaccustandard.com
The development of a CRM for Dibenz(a,h)anthracene, 7-fluoro- is crucial for several reasons:
Analytical Accuracy: It would serve as a standard for the calibration of analytical instruments like GC-MS and HPLC, ensuring the accurate quantification of the compound in environmental and biological samples. measurlabs.comnih.gov
Method Validation: It is essential for validating new analytical methods and for use in inter-laboratory comparison studies to ensure data consistency. fda.gov
Mechanistic Studies: Research has shown that monofluorinated PAHs can be valuable as internal standards in environmental analysis and as marker compounds in mechanistic studies. researchgate.net The strength of the carbon-fluorine bond allows for the blocking of specific metabolic sites, which can help to elucidate metabolic pathways. researchgate.net
The production of a CRM involves rigorous characterization and certification in accordance with international standards like ISO 17034. bam.desigmaaldrich.com Establishing a certified standard for Dibenz(a,h)anthracene, 7-fluoro- and other fluorinated PAHs will underpin future research, enabling more reliable environmental monitoring and a more accurate assessment of their toxicological risks. lgcstandards.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 7-fluoro-dibenz(a,h)anthracene in environmental samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with isotope dilution. Calibrate using deuterated internal standards (e.g., dibenz[a,h]anthracene-d14) to correct for matrix effects and recovery losses. Column selection (e.g., DB-17MS, 30 m × 0.25 mm ID) and split/splitless injector configurations optimize separation of polycyclic aromatic hydrocarbons (PAHs) . For particulate-bound samples, employ Soxhlet extraction with toluene, followed by silica gel cleanup to remove interfering compounds .
Q. How should researchers handle 7-fluoro-dibenz(a,h)anthracene safely in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust or aerosols are generated .
- Storage : Store in airtight, light-resistant containers at ≤4°C. Avoid oxidizers (e.g., peroxides, chlorates) and ensure ventilation to prevent vapor accumulation .
- Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste under EPA RCRA regulations .
Q. What are the primary environmental sources of 7-fluoro-dibenz(a,h)anthracene?
- Methodological Answer : Source identification requires isotopic tracing (δ¹³C analysis) and correlation with emission profiles. Key sources include:
- Combustion processes : Diesel exhaust, coal combustion, and biomass burning .
- Urban sediments : Analyze particle-size distribution (e.g., <2.5 µm particulates) and organic carbon content to assess adsorption dynamics .
Advanced Research Questions
Q. How can fluorescence spectral variations in 7-fluoro-dibenz(a,h)anthracene be resolved during crystallographic analysis?
- Methodological Answer : Fluorescence intensity at ~570 nm (band 2) correlates with crystal thickness. Use microcrystal X-ray diffraction (µ-XRD) paired with polarized fluorescence microscopy to normalize spectral data. For thin crystals (<100 nm), apply Gaussian deconvolution to distinguish intrinsic fluorescence from thickness-dependent artifacts .
Q. What experimental designs address contradictory data on 7-fluoro-dibenz(a,h)anthracene’s role as a traffic emission biomarker?
- Methodological Answer : Conduct controlled chamber studies:
- Traffic vs. tobacco smoke exposure : Compare indoor/outdoor PAH ratios using high-resolution time-of-flight mass spectrometry (HR-TOF-MS). Traffic-dominated samples show elevated dibenz[a,h]anthracene (29% of ΣPAHs) versus tobacco-influenced environments (<5%) .
- Statistical validation : Apply principal component analysis (PCA) to differentiate source contributions using congener-specific profiles (e.g., benzo[a]pyrene/fluoranthene ratios) .
Q. What mechanisms underlie 7-fluoro-dibenz(a,h)anthracene-induced DNA adduct formation, and how are these studied?
- Methodological Answer : Use in vitro models (e.g., human hepatoma HepG2 cells) with ³²P-postlabeling to quantify DNA adducts. Compare TP53 wild-type vs. knockout lines to assess dependency on p53 pathways. For in vivo studies, apply accelerator mass spectrometry (AMS) to track ¹⁴C-labeled dibenz[a,h]anthracene metabolites in rodent tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
